N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Beschreibung
This compound belongs to a class of heterocyclic molecules featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety. The benzamide group at the 3-phenoxy position distinguishes it from analogs (see Table 1).
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(15-5-4-8-18(13-15)30-17-6-2-1-3-7-17)24-23-26-25-22(31-23)16-9-10-19-20(14-16)29-12-11-28-19/h1-10,13-14H,11-12H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXXCTVYTFDEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have shown inhibitory activity against cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the inhibitory activity of similar compounds, it can be inferred that this compound may interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity. This inhibition could lead to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
Inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, thereby affecting inflammatory responses.
Pharmacokinetics
It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties would impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit antibacterial properties, particularly against Escherichia coli and Bacillus subtilis. This suggests that it interacts with enzymes, proteins, and other biomolecules involved in bacterial metabolism and growth.
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It inhibits the growth of certain bacterial strains, likely by interfering with essential cellular processes
Biologische Aktivität
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's molecular formula is , with a molar mass of 340.33 g/mol. It features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, which are known to contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The oxadiazole ring is often implicated in the inhibition of specific enzymes such as kinases and phosphodiesterases. This inhibition can lead to altered signaling pathways within cells.
- Antioxidant Properties : Compounds containing benzodioxin structures have shown antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity : Some studies suggest that similar benzamide derivatives possess antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.
Vergleich Mit ähnlichen Verbindungen
Core Structural Similarities
All analogs share the 1,3,4-oxadiazole ring fused to the 2,3-dihydro-1,4-benzodioxin system. Variations occur in the substituents attached to the benzamide/acetamide group, which critically influence physicochemical properties (e.g., solubility, logP) and bioactivity .
Substituent Variations and Key Differences
Table 1: Structural and Molecular Comparisons
*Calculated based on structural similarity to analogs.
Physicochemical Properties
- Lipophilicity: The 3-phenoxy group in the target compound likely increases logP compared to Analog 4 (2,6-dimethoxy) but reduces it relative to Analog 1 (4-methylpiperidinylsulfonyl).
- Solubility : Sulfonyl/sulfamoyl-containing analogs (e.g., Analog 1, 3) may exhibit lower aqueous solubility due to higher molecular weight and polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
